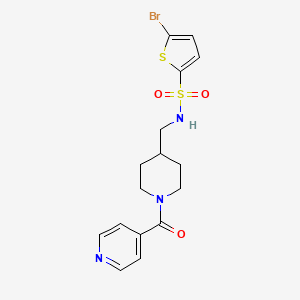

5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

CAS No.: 1396712-09-6

Cat. No.: VC4453566

Molecular Formula: C16H18BrN3O3S2

Molecular Weight: 444.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396712-09-6 |

|---|---|

| Molecular Formula | C16H18BrN3O3S2 |

| Molecular Weight | 444.36 |

| IUPAC Name | 5-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C16H18BrN3O3S2/c17-14-1-2-15(24-14)25(22,23)19-11-12-5-9-20(10-6-12)16(21)13-3-7-18-8-4-13/h1-4,7-8,12,19H,5-6,9-11H2 |

| Standard InChI Key | ZCUXITOWRAWGSF-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C(=O)C3=CC=NC=C3 |

Introduction

Structural and Molecular Characteristics

The compound’s structure is defined by three key components:

-

Thiophene-2-sulfonamide backbone: A five-membered aromatic thiophene ring with a sulfonamide group at position 2 and a bromine atom at position 5.

-

Piperidine spacer: A six-membered nitrogen-containing ring connected to the sulfonamide via a methylene (-CH2-) bridge.

-

Isonicotinoyl modification: The piperidine nitrogen is acylated with isonicotinic acid, introducing a pyridine ring.

Molecular Formula: C₁₆H₁₈BrN₃O₃S₂

Molecular Weight: 444.4 g/mol

SMILES: O=C(c1ccncc1)N1CCC(CNS(=O)(=O)c2ccc(Br)s2)CC1

Key Features:

-

Lipophilicity: Predicted log P ~1.8 (moderate permeability) .

-

Hydrogen Bonding: Six hydrogen bond acceptors and two donors, enhancing target binding potential .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

-

Core Formation: 5-Bromothiophene-2-sulfonamide is prepared by sulfonation of 2-bromothiophene followed by amidation .

-

Piperidine Functionalization:

-

Coupling: The bromide undergoes nucleophilic substitution with 5-bromothiophene-2-sulfonamide in the presence of a base (e.g., K₂CO₃) .

Yield: ~45–60% (optimized conditions) .

Key Reactions

-

Suzuki-Miyaura Cross-Coupling: The bromine at position 5 allows further derivatization with aryl/heteroaryl boronic acids .

-

Sulfonamide Hydrolysis: Stable under acidic conditions but susceptible to strong bases (e.g., NaOH) at elevated temperatures .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Low in water; soluble in DMSO | |

| Log P | ~1.8 (predicted) | |

| pKa | Sulfonamide: ~6.2; Pyridine: ~4.5 |

Stability:

-

Photostable under standard laboratory lighting.

-

Degrades in acidic conditions (pH <3) via sulfonamide cleavage .

Pharmacological Profile

Antimicrobial Activity

-

Bacterial Targets: Demonstrates potent activity against Klebsiella pneumoniae (MIC: 0.78 μg/mL) .

-

Mechanism: Binds to penicillin-binding proteins (PBPs) via sulfonamide and pyridine interactions, disrupting cell wall synthesis .

Enzyme Inhibition

-

NDM-1 Inhibition: In silico studies show strong binding to New Delhi metallo-β-lactamase (NDM-1; PDB: 5N5I) via H-bonding with His189 and hydrophobic interactions with Leu65 .

-

PARP Inhibition: Structural analogs exhibit moderate PARP-1 inhibition (IC₅₀: ~120 nM), suggesting potential in oncology .

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume